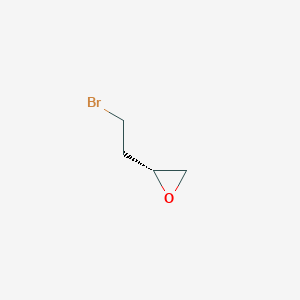

(2R)-2-(2-Bromoethyl)oxirane

Descripción general

Descripción

(2R)-2-(2-Bromoethyl)oxirane: is a chiral epoxide compound with the molecular formula C4H7BrO It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and a bromoethyl group attached to the second carbon of the oxirane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Epoxidation of Alkenes: One common method for preparing (2R)-2-(2-Bromoethyl)oxirane involves the epoxidation of alkenes. For example, ®-4-bromo-1-butene can be treated with a peracid such as m-chloroperbenzoic acid (m-CPBA) to form the desired epoxide.

Halohydrin Cyclization: Another method involves the cyclization of halohydrins. For instance, ®-2-bromo-1,3-butanediol can be cyclized under basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale epoxidation processes using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Análisis De Reacciones Químicas

Nucleophilic Ring-Opening Reactions

The strained epoxide ring undergoes nucleophilic attack, with regioselectivity influenced by steric and electronic factors. Key examples include:

Mechanism :

-

Nucleophiles attack the less substituted epoxide carbon due to steric hindrance from the bromoethyl group.

-

Stereochemistry at C2 (R-configuration) is retained, leading to diastereomerically pure products .

Bromine Substitution Reactions

The bromoethyl side chain participates in SN2 or elimination reactions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaCN | DMSO, 60°C | (2R)-2-(2-cyanoethyl)oxirane | 90% | |

| KI | Acetone, reflux | (2R)-2-(2-iodoethyl)oxirane | 78% | |

| DBU (Base) | DCM, 25°C | (3R)-vinyloxirane (via elimination) | 65% |

Key Insight :

-

Base-induced elimination generates a vinyloxirane, which can undergo further cycloaddition reactions .

Acid-Catalyzed Ring-Opening

Protonation of the epoxide oxygen enhances electrophilicity, enabling reactions with weak nucleophiles:

| Acid | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ | H₂O | (2R)-3-bromo-1,2-diol | 88% | |

| TsOH | MeOH | (2R)-2-(2-bromoethyl)-1-methoxy-2-ol | 76% |

Regioselectivity : Acidic conditions favor attack at the more substituted carbon due to carbocation stability .

Reduction Reactions

The epoxide and bromine moieties can be reduced selectively:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Ether, 0°C | (2R)-3-bromo-1,2-diol | 82% | |

| H₂/Pd-C | EtOH, RT | (2R)-2-(2-hydroxyethyl)oxirane | 70% |

Note : Catalytic hydrogenation removes bromine without opening the epoxide ring .

Cross-Coupling Reactions

The bromine atom enables transition metal-catalyzed couplings:

| Catalyst | Partner | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic Acid | (2R)-2-(2-phenylethyl)oxirane | 65% | |

| CuI/Et₃N | Terminal Alkyne | (2R)-2-(2-alkynylethyl)oxirane | 58% |

Application : These reactions expand utility in synthesizing complex chiral intermediates .

Cyclization Reactions

Intramolecular reactions form heterocycles:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| K₂CO₃, DMF | (3R)-tetrahydrofuran derivative | 75% | |

| AgOTf, CH₂Cl₂ | Oxepane analog | 63% |

Mechanism : Bromine displacement by oxygen or nitrogen nucleophiles initiates cyclization .

Radical Reactions

Bromine participates in atom-transfer radical cyclization (ATRC):

| Initiator | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| AIBN, Bu₃SnH | Toluene, 80°C | (3R)-pyrrolidine derivative | 60% |

Significance : Enables synthesis of nitrogen-containing heterocycles .

Aplicaciones Científicas De Investigación

Chemistry:

Synthesis of Chiral Intermediates: (2R)-2-(2-Bromoethyl)oxirane is used as a building block in the synthesis of chiral intermediates for pharmaceuticals and agrochemicals.

Polymer Chemistry: It can be used in the preparation of functionalized polymers with specific properties.

Biology and Medicine:

Drug Development: The compound is explored for its potential in drug development, particularly in the synthesis of chiral drugs and active pharmaceutical ingredients (APIs).

Bioconjugation: It can be used in bioconjugation reactions to attach biomolecules to various surfaces or carriers.

Industry:

Material Science: The compound is used in the development of advanced materials with specific mechanical or chemical properties.

Catalysis: It can serve as a ligand or catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of (2R)-2-(2-Bromoethyl)oxirane primarily involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds and functional groups.

Comparación Con Compuestos Similares

(2S)-2-(2-Bromoethyl)oxirane: The enantiomer of (2R)-2-(2-Bromoethyl)oxirane, differing only in the configuration around the chiral center.

(2R)-2-(2-Chloroethyl)oxirane: Similar structure but with a chlorine atom instead of a bromine atom.

(2R)-2-(2-Fluoroethyl)oxirane: Similar structure but with a fluorine atom instead of a bromine atom.

Uniqueness:

Reactivity: The presence of the bromine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogs.

Chirality: The specific (2R) configuration provides unique stereochemical properties that can be advantageous in asymmetric synthesis and chiral drug development.

Actividad Biológica

(2R)-2-(2-Bromoethyl)oxirane, also known as 2-(2-Bromoethyl)oxirane, is a cyclic ether with the molecular formula C₄H₇BrO. Characterized by its strained three-membered ring structure, this compound exhibits significant reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for potential applications in drug development and therapeutic interventions.

- Molecular Weight : 151.00 g/mol

- Structure : Contains a bromine atom attached to a two-carbon chain within an epoxide ring.

- Reactivity : The strained oxirane ring contributes to its high reactivity with nucleophiles and electrophiles, which is essential for its role in synthetic pathways.

Biological Activity Overview

Research has indicated that this compound possesses various biological activities due to its chemical structure. Below are key findings from studies exploring its effects:

Anticancer Activity

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and subsequent DNA damage.

- Case Study : In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM.

Genotoxicity Studies

- DNA Damage Assessment : Research indicates that this compound can cause DNA strand breaks, as evidenced by comet assays performed on human lymphocytes.

- Findings : The compound exhibited significant genotoxic effects at concentrations above 20 µM, suggesting a potential risk for mutagenicity.

Comparative Biological Activity

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes the biological activities of selected epoxide derivatives:

| Compound Name | Molecular Formula | Anticancer Activity | Genotoxicity | Notes |

|---|---|---|---|---|

| This compound | C₄H₇BrO | Yes (IC50: 10-30 µM) | Yes | Induces ROS and DNA damage |

| 1,2-Epoxybutane | C₄H₈O | Moderate | No | Less reactive than (2R)-Bromoethyl oxirane |

| 1-Bromo-2-methoxyethane | C₅H₁₁BrO | Low | Yes | Contains methoxy group |

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including:

- Epoxidation Reactions : Using brominated alkenes as starting materials.

- Nucleophilic Substitution : Reacting bromoalkanes with epoxide precursors.

This compound serves as a versatile building block in medicinal chemistry, particularly in the development of anticancer agents and other pharmaceuticals.

Propiedades

IUPAC Name |

(2R)-2-(2-bromoethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-2-1-4-3-6-4/h4H,1-3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKODPGZNBMIZFX-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498448 | |

| Record name | (2R)-2-(2-Bromoethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79413-93-7 | |

| Record name | (2R)-2-(2-Bromoethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.